molecular formula C35H29ClFN3O2 B2441930 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 394231-77-7

3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

Número de catálogo: B2441930
Número CAS: 394231-77-7
Peso molecular: 578.08
Clave InChI: PKYYJNRTMOXZSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C35H29ClFN3O2 and its molecular weight is 578.08. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

394231-77-7

Fórmula molecular

C35H29ClFN3O2

Peso molecular

578.08

Nombre IUPAC

3-[2-(4-tert-butylbenzoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C35H29ClFN3O2/c1-35(2,3)23-15-13-22(14-16-23)34(42)40-30(25-11-7-8-12-27(25)37)20-29(39-40)32-31(21-9-5-4-6-10-21)26-19-24(36)17-18-28(26)38-33(32)41/h4-19,30H,20H2,1-3H3,(H,38,41)

Clave InChI

PKYYJNRTMOXZSU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6F

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one represents a novel class of pyrazole derivatives with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C28H25ClFN2O2\text{C}_{28}\text{H}_{25}\text{Cl}\text{F}\text{N}_{2}\text{O}_{2}

This structure features a quinoline core with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism
A54926Growth inhibition via apoptosis induction
HCT1160.39Aurora-A kinase inhibition
MCF-70.46Cell cycle arrest at SubG1/G1 phase

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Aurora-A Kinase Inhibition : The compound has been reported to inhibit Aurora-A kinase, a critical regulator of cell division, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Study 1: Cytotoxicity Assessment

A study by Koca et al. (2022) evaluated various pyrazole derivatives for their cytotoxicity against A549 lung cancer cells. The compound demonstrated significant growth inhibition with an IC50 value of 26 µM, indicating its potential as an anticancer agent .

Study 2: Mechanistic Insights

In another study, the compound was tested against HCT116 colon cancer cells, revealing an IC50 value of 0.39 µM. The research indicated that the compound's mechanism involves the inhibition of Aurora-A kinase, which is essential for mitotic progression .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis of this polyheterocyclic compound likely involves multi-step reactions, including cyclization of pyrazoline intermediates and coupling with quinoline derivatives. For example, analogous pyrazole-quinoline hybrids are synthesized via Claisen-Schmidt condensation followed by cyclocondensation using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C . Key parameters to optimize include:
  • Catalyst loading (e.g., 10 wt% in ).
  • Reaction time (monitored via TLC; toluene:ethyl acetoacetate:water = 8.7:1.2:1.1 as a solvent system ).
  • Purification: Recrystallization in aqueous acetic acid for high-purity yields .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
  • 1H/13C NMR: Identify proton environments (e.g., pyrazoline CH2 at δ 3.1–4.0 ppm and quinoline aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography: Resolve stereochemistry (e.g., dihydroquinoline ring puckering) as demonstrated in analogous pyrazole derivatives .
  • FTIR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and tertiary butyl (C-H, ~2960 cm⁻¹) groups .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer: Prioritize assays aligned with structural analogs:
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial: Disk diffusion against Gram-positive/negative bacteria .
  • Enzyme inhibition: Fluorescence-based kinase or protease assays if the quinoline core targets ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes?

  • Methodological Answer:
  • DFT studies: Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. For example, the tert-butyl group in showed steric effects on pyrazole ring planarity .
  • Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The fluorophenyl group may engage in halogen bonding, as seen in similar pyrazole derivatives .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer:
  • Structural-activity comparison: Tabulate substituent effects (e.g., fluorophenyl vs. chlorophenyl on antitumor potency) .
  • Experimental validation: Re-test under standardized conditions (e.g., pH, cell line passage number). highlights how minor structural changes (e.g., benzoxazine vs. pyrazole) drastically alter bioactivity.

Q. How can diastereomer formation during synthesis be controlled or characterized?

  • Methodological Answer:
  • Chiral chromatography: Separate enantiomers using amylose-based columns.
  • Circular dichroism (CD): Assign absolute configuration, as applied to pyrazoline derivatives in .
  • Kinetic vs. thermodynamic control: Adjust reaction temperature to favor one pathway (e.g., lower temps favor kinetic products) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.